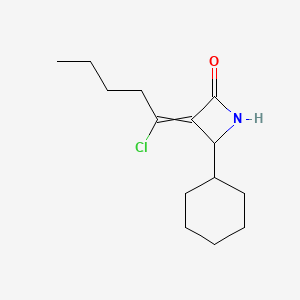
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one is an organic compound belonging to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloropentylidene group and a cyclohexyl group attached to the azetidinone ring. It is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one typically involves the cyclocarbonylation of 2-alkynols. One common method is the palladium(II)-catalyzed cyclocarbonylation reaction. For example, the reaction of 2-alkynols with palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) at room temperature can yield the desired azetidinone compound . The reaction conditions often include the use of solvents such as toluene, and the reaction time can vary depending on the specific reactants and conditions used.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropentylidene group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidinones, while oxidation reactions may produce oxidized derivatives of the compound.
科学研究应用
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The specific pathways involved depend on the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-(1-Chloropentylidene)-4-pentyl-2-oxetanone
- 3-(1-Chloropentylidene)-4-[chloro(phenyl)methyl]dihydro-2(3H)-furanone
Uniqueness
3-(1-Chloropentylidene)-4-cyclohexylazetidin-2-one is unique due to its specific structural features, such as the combination of a chloropentylidene group and a cyclohexyl group attached to the azetidinone ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
850194-56-8 |
|---|---|
分子式 |
C14H22ClNO |
分子量 |
255.78 g/mol |
IUPAC 名称 |
3-(1-chloropentylidene)-4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C14H22ClNO/c1-2-3-9-11(15)12-13(16-14(12)17)10-7-5-4-6-8-10/h10,13H,2-9H2,1H3,(H,16,17) |
InChI 键 |
ZVQRWDMELQJNSW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C1C(NC1=O)C2CCCCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Chlorophenyl)-4-[4-(furan-3-yl)phenyl]piperidine](/img/structure/B14180529.png)
![Benzonitrile, 3-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)ethyl]-](/img/structure/B14180534.png)
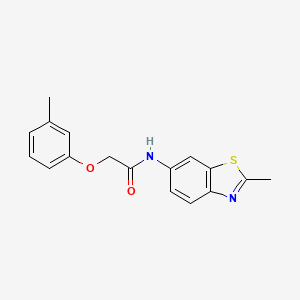
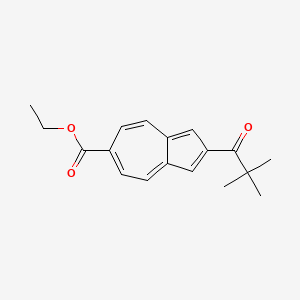
![6-(2,3-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180545.png)
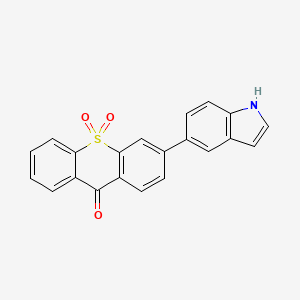

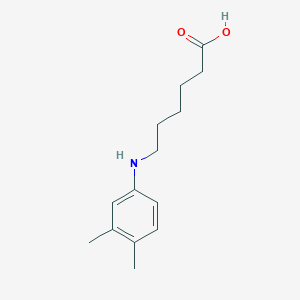
![2,5-Dioxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl acetate](/img/structure/B14180572.png)
![3-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B14180578.png)
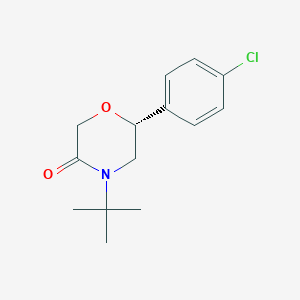
![2-[4-(Benzyloxy)phenyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B14180586.png)
![Ethyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate](/img/structure/B14180596.png)
![Bis{2-[2-(benzoyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14180607.png)
